Cas no 15382-15-7 (1-(1,3-benzothiazol-2-yl)-3-ethylurea)

1-(1,3-Benzothiazol-2-yl)-3-ethylurea is a benzothiazole-derived urea compound with applications in organic synthesis and pharmaceutical research. Its structure features a benzothiazole core linked to an ethylurea moiety, offering versatility as a building block for heterocyclic chemistry. The compound's rigid benzothiazole scaffold enhances stability, while the urea group provides hydrogen-bonding capabilities, making it useful in molecular recognition and drug design. Its synthetic utility lies in its potential as an intermediate for bioactive molecules, including kinase inhibitors or antimicrobial agents. The ethyl substituent improves solubility in organic solvents, facilitating further derivatization. This compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research applications.
1-(1,3-benzothiazol-2-yl)-3-ethylurea structure
15382-15-7 structure
Product Name:1-(1,3-benzothiazol-2-yl)-3-ethylurea
CAS No:15382-15-7
MF:C10H11N3OS
MW:221.278840303421
MDL:MFCD00247564
CID:210691
PubChem ID:303439
Update Time:2025-06-11

1-(1,3-benzothiazol-2-yl)-3-ethylurea Chemical and Physical Properties

Names and Identifiers

    • Urea,N-2-benzothiazolyl-N'-ethyl-
    • 1-(1,3-benzothiazol-2-yl)-3-ethylurea
    • Urea, 1-(2-benzothiazolyl)-3-ethyl- (8CI)
    • AC1L72QC
    • ChemDiv3_014803
    • CTK4C7996
    • HMS1515A19
    • HMS2678O22
    • MolPort-003-250-318
    • NSC191814
    • DTXSID70307492
    • MLS001007665
    • SMR000384789
    • CCG-104966
    • SCHEMBL1842324
    • CHEMBL1406597
    • N-(1,3-benzothiazol-2-yl)-N'-ethylurea
    • AKOS001052039
    • NSC-191814
    • EN300-23347271
    • 15382-15-7
    • SR-01000150135-1
    • 1-(benzo[d]thiazol-2-yl)-3-ethylurea
    • N-1,3-Benzothiazol-2-yl-N'-ethylurea
    • Z44592251
    • SR-01000150135
    • MDL: MFCD00247564
    • Inchi: 1S/C10H11N3OS/c1-2-11-9(14)13-10-12-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H2,11,12,13,14)
    • InChI Key: XITQIIBGCRJHAK-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C=CC=CC1=2)NC(NCC)=O

Computed Properties

  • Exact Mass: 221.06243
  • Monoisotopic Mass: 221.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 82.3Ų

Experimental Properties

  • PSA: 54.02
  • LogP: 2.90160

1-(1,3-benzothiazol-2-yl)-3-ethylurea Pricemore >>

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Additional information on 1-(1,3-benzothiazol-2-yl)-3-ethylurea

Comprehensive Overview of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea (CAS No. 15382-15-7)

1-(1,3-Benzothiazol-2-yl)-3-ethylurea, with the CAS number 15382-15-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of urea derivatives and is characterized by its unique structural features, which include a benzothiazole moiety and an ethyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 1-(1,3-benzothiazol-2-yl)-3-ethylurea can be represented as C10H10N2O2S. The benzothiazole ring, a heterocyclic aromatic compound, is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. The ethylurea group, on the other hand, provides additional functional versatility, making this compound a valuable scaffold for drug design and development.

In recent years, extensive research has been conducted to explore the biological activities of 1-(1,3-benzothiazol-2-yl)-3-ethylurea. One of the most notable areas of interest is its potential as an antifungal agent. Studies have shown that this compound exhibits significant antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membranes and the inhibition of essential enzymes involved in fungal metabolism.

Beyond its antifungal properties, 1-(1,3-benzothiazol-2-yl)-3-ethylurea has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 1-(1,3-benzothiazol-2-yl)-3-ethylurea have also been studied in detail. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, the compound has been found to have low toxicity in animal models, further supporting its potential for clinical use.

In the context of drug discovery and development, 1-(1,3-benzothiazol-2-yl)-3-ethylurea serves as an important lead compound for structure-based drug design. Its unique structural features provide a solid foundation for optimizing its biological activities through chemical modifications. For instance, substituting different functional groups on the benzothiazole ring or the ethylurea moiety can enhance its potency and selectivity against specific targets.

The synthetic route for preparing 1-(1,3-benzothiazol-2-yl)-3-ethylurea is well-established and involves several key steps. Typically, the synthesis begins with the reaction of 2-aminothiophenol with ethyl isocyanate to form the desired urea derivative. This process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In conclusion, 1-(1,3-benzothiazol-2-yl)-3-ethylurea (CAS No. 15382-15-7) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a crucial role in advancing our understanding and treatment of several important diseases.

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